Dysprosium(III) sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

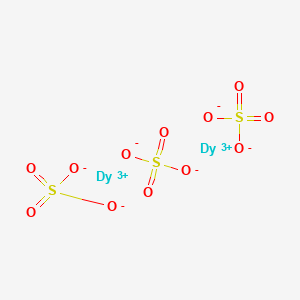

Dysprosium(III) sulfate, also known as this compound, is a chemical compound with the formula Dy₂(SO₄)₃. It is a moderately water and acid-soluble source of dysprosium, a rare earth element. Dysprosium compounds are known for their unique magnetic and luminescent properties, making them valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Dysprosium(III) sulfate can be synthesized through the reaction of dysprosium oxide (Dy₂O₃) with sulfuric acid (H₂SO₄). The reaction typically occurs under controlled conditions to ensure the complete dissolution of the oxide and formation of the sulfate: [ \text{Dy}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Dy}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of didysprosium trisulphate involves similar chemical reactions but on a larger scale. The process includes the purification of dysprosium oxide, followed by its reaction with sulfuric acid in large reactors. The resulting solution is then evaporated to obtain the crystalline form of didysprosium trisulphate .

化学反应分析

Types of Reactions: Dysprosium(III) sulfate undergoes various chemical reactions, including:

Oxidation: When heated in the presence of oxygen, it can form dysprosium oxide.

Reduction: It can be reduced to elemental dysprosium using strong reducing agents.

Substitution: It can react with other sulfates or chlorides to form different dysprosium compounds.

Common Reagents and Conditions:

Oxidation: Requires heating in the presence of oxygen.

Reduction: Involves the use of reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: Typically occurs in aqueous solutions with other sulfate or chloride salts.

Major Products Formed:

Oxidation: Dysprosium oxide (Dy₂O₃)

Reduction: Elemental dysprosium (Dy)

Substitution: Various dysprosium salts, depending on the reactants used.

科学研究应用

Chemistry

- Precursor for Synthesis : Dysprosium(III) sulfate serves as a precursor for synthesizing other dysprosium compounds, facilitating the study of dysprosium's chemical behavior and properties.

- Catalyst in Reactions : It is utilized in various chemical reactions as a catalyst, enhancing reaction rates and selectivity .

Biology

- Biological Assays : The compound's paramagnetic properties make it suitable for use in biological assays, particularly in studying biomolecular interactions.

- Imaging Techniques : this compound is investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its favorable magnetic properties .

Medicine

- MRI Contrast Agents : Research indicates that dysprosium ions can enhance the contrast in MRI scans, improving diagnostic capabilities .

- Radiation Dosimetry : Dysprosium-doped crystals are used in dosimeters to measure ionizing radiation exposure by measuring luminescence emitted when dysprosium atoms are excited by radiation .

Industry

- High-Performance Magnets : this compound is essential in producing high-performance magnets used in various applications, including electric vehicles and wind turbines.

- Phosphors for Lighting : It is employed in phosphor materials for lighting applications, enhancing brightness and efficiency .

- Nuclear Reactors : Due to its high thermal neutron absorption cross-section, dysprosium compounds are used in control rods within nuclear reactors to regulate fission reactions .

Case Study 1: MRI Contrast Enhancement

A study demonstrated that this compound significantly improved the contrast in MRI imaging of soft tissues compared to traditional gadolinium-based agents. This enhancement was attributed to the higher magnetic susceptibility of dysprosium ions.

Case Study 2: Radiation Dosimetry

Research involving dysprosium-doped calcium sulfate crystals showed that these materials could accurately measure radiation doses in medical settings. The luminescence response was directly correlated with the level of radiation exposure, providing a reliable method for dosimetry.

作用机制

The mechanism by which didysprosium trisulphate exerts its effects is primarily related to its magnetic and luminescent properties. Dysprosium ions (Dy³⁺) have a high magnetic moment, which makes them useful in magnetic applications. The compound’s luminescence is due to the electronic transitions within the dysprosium ions, which can be tuned by modifying the chemical environment around the ions .

相似化合物的比较

Dysprosium Carbonate (Dy₂(CO₃)₃): Similar in terms of solubility and reactivity but used more in ceramics and glass manufacturing.

Dysprosium Oxide (Dy₂O₃): Primarily used in high-temperature applications and as a catalyst.

Dysprosium Chloride (DyCl₃): Used in the preparation of dysprosium metal and in various chemical syntheses.

Uniqueness: Dysprosium(III) sulfate is unique due to its combination of moderate solubility, magnetic properties, and luminescence. These characteristics make it particularly valuable in applications requiring both magnetic and optical functionalities .

属性

CAS 编号 |

14373-91-2 |

|---|---|

分子式 |

DyH2O4S |

分子量 |

260.58 g/mol |

IUPAC 名称 |

dysprosium;sulfuric acid |

InChI |

InChI=1S/Dy.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI 键 |

CMRXFLGFLWZYHT-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] |

规范 SMILES |

OS(=O)(=O)O.[Dy] |

Key on ui other cas no. |

14373-91-2 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。